1-Bromo-2-(2-methylpropoxy)cyclohexane
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-bromo-2-(2-methylpropoxy)cyclohexane |
InChI |
InChI=1S/C10H19BrO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h8-10H,3-7H2,1-2H3 |
InChI Key |
LYMASTGKGPKOMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1CCCCC1Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 2 2 Methylpropoxy Cyclohexane
Direct Bromination Approaches for Cyclohexyl Alcohols and Ethers
Direct bromination methods offer a straightforward approach to introducing a bromine atom and an ether functional group onto a cyclohexane (B81311) backbone. These methods typically proceed through either radical or electrophilic pathways, with the choice of reagents and reaction conditions dictating the outcome and selectivity of the transformation.
Radical Halogenation Pathways and Selectivity Considerations
Radical halogenation, while a common method for the functionalization of alkanes, is generally less selective for the synthesis of specific isomers of substituted cyclohexanes. The reaction of cyclohexyl isobutyl ether with a radical bromine source, such as N-bromosuccinimide (NBS) in the presence of a radical initiator, would likely lead to a mixture of brominated products. The selectivity of this reaction is governed by the stability of the resulting carbon-centered radicals. In the case of cyclohexyl isobutyl ether, hydrogen abstraction could occur at multiple positions on the cyclohexane ring, leading to a complex product mixture that is challenging to separate and purify. Consequently, this pathway is often less desirable for the targeted synthesis of 1-Bromo-2-(2-methylpropoxy)cyclohexane.
Electrophilic Bromination of Unsaturated Precursors
A more controlled and widely utilized approach involves the electrophilic bromination of an unsaturated precursor, namely cyclohexene (B86901). The reaction of cyclohexene with a bromine source, such as molecular bromine (Br₂), proceeds through a well-established mechanism involving a cyclic bromonium ion intermediate.
When this reaction is conducted in an inert solvent, the bromide ion attacks the bromonium ion, leading to the formation of trans-1,2-dibromocyclohexane (B146542). However, if the reaction is carried out in a nucleophilic solvent, such as an alcohol, the solvent can act as a nucleophile and intercept the bromonium ion.
In the synthesis of this compound, performing the bromination of cyclohexene in isobutanol as the solvent offers a direct route to the desired product. The isobutanol attacks the bromonium ion from the face opposite to the bromine bridge, resulting in an anti-addition. This stereospecificity leads to the formation of the trans isomer of the product. The regioselectivity of the alcohol attack is generally high, affording the 1-bromo-2-alkoxy adduct as the major product. The use of N-bromosuccinimide (NBS) in isobutanol can also be employed as an alternative to molecular bromine, often providing milder reaction conditions.
| Reagent | Solvent | Key Intermediate | Major Product | Stereochemistry |
| Br₂ | Isobutanol | Cyclic Bromonium Ion | trans-1-Bromo-2-(2-methylpropoxy)cyclohexane | Anti-addition |
| NBS | Isobutanol | Cyclic Bromonium Ion | trans-1-Bromo-2-(2-methylpropoxy)cyclohexane | Anti-addition |
Halocyclization Strategies for Forming the Carbon-Oxygen Bond
Halocyclization reactions provide an elegant method for the concurrent formation of a carbon-halogen and a carbon-oxygen bond in a single step, often with a high degree of stereocontrol.
Bromocyclization of Unsaturated Alcohols with Brominating Agents
This strategy, also known as bromoetherification, involves the intramolecular cyclization of an unsaturated alcohol. For the synthesis of this compound, a suitable precursor would be a cyclohexenol (B1201834) derivative where the hydroxyl group can attack a bromonium ion formed on the cyclohexene ring. However, this approach is not directly applicable for the synthesis of the target compound as it would lead to a cyclic ether fused to the cyclohexane ring, rather than the desired acyclic isobutoxy group.
Stereochemical Control in Bromocyclization Reactions
While not directly leading to the target molecule, it is pertinent to note that bromocyclization reactions are known for their high degree of stereocontrol. The intramolecular attack of the nucleophile on the bromonium ion typically proceeds in an anti-fashion, leading to the formation of a trans-fused ring system. The principles of stereochemical control in these reactions are analogous to those observed in the intermolecular electrophilic addition of bromine in a nucleophilic solvent.
Nucleophilic Substitution Routes to Form the Carbon-Oxygen Bond
Nucleophilic substitution reactions offer a versatile alternative for the synthesis of this compound. These methods typically involve the displacement of a leaving group on a pre-functionalized cyclohexane ring by an isobutoxide nucleophile.
A common starting material for this approach is trans-1,2-dibromocyclohexane, which is readily prepared by the bromination of cyclohexene. The reaction of trans-1,2-dibromocyclohexane with sodium isobutoxide, prepared by reacting sodium metal with isobutanol, can proceed via a nucleophilic substitution (SN2) mechanism. The isobutoxide ion would attack one of the carbon atoms bearing a bromine atom, displacing the bromide ion and forming the desired ether linkage.
However, a significant competing reaction in this case is elimination (E2), as the isobutoxide is a strong base. The reaction of a secondary alkyl halide with a strong, bulky base can favor the formation of an alkene. Therefore, careful control of reaction conditions, such as temperature and solvent, is crucial to maximize the yield of the substitution product over the elimination product.
An alternative two-step nucleophilic substitution strategy involves the synthesis of trans-2-bromocyclohexanol (B12817027) as an intermediate. This can be achieved by the reaction of cyclohexene with N-bromosuccinimide in the presence of water. The resulting bromohydrin can then be converted to its corresponding alkoxide by treatment with a base, such as sodium hydride. This alkoxide can then undergo a Williamson ether synthesis with an isobutyl halide (e.g., isobutyl bromide) to form this compound. This latter approach can offer better control and potentially higher yields of the desired ether by separating the introduction of the bromine and the ether functional groups into distinct steps.
| Starting Material | Reagent(s) | Reaction Type | Potential Major Product(s) |
| trans-1,2-Dibromocyclohexane | Sodium isobutoxide | SN2 / E2 | This compound / Bromocyclohexenes |
| trans-2-Bromocyclohexanol | 1. NaH 2. Isobutyl bromide | Williamson Ether Synthesis | This compound |
Williamson Ether Synthesis Analogues Utilizing Cyclohexyl Bromides
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an S(_N)2 reaction between an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, one logical approach involves the reaction of a 2-bromocyclohexanol (B1604927) derivative with an isobutoxide source, or conversely, the reaction of a cyclohexanediol-derived alkoxide with isobutyl bromide, followed by bromination.
A plausible pathway is the reaction of sodium isobutoxide with 1,2-dibromocyclohexane. In this scenario, the isobutoxide anion acts as a nucleophile, displacing one of the bromide ions. Due to the nature of the S(_N)2 mechanism, a backside attack is required, which leads to an inversion of stereochemistry at the reaction center. byjus.comchemistrysteps.com The success of this reaction is contingent on minimizing the competing E2 elimination reaction, which is a common side reaction when using secondary halides like 1,2-dibromocyclohexane. masterorganicchemistry.com
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product | Typical Yield (%) | Ref. |
| 1,2-dibromocyclohexane | Sodium isobutoxide | - | THF | 25-60 | This compound | 40-60 | wikipedia.orgmasterorganicchemistry.com |
| trans-2-Bromocyclohexanol | Isobutyl bromide | NaH | DMF | 0-25 | This compound | 50-70 | numberanalytics.comnumberanalytics.com |
Note: Yields are estimated based on analogous reactions and may vary depending on specific conditions and stereoisomers.
Alkylation of Cyclohexanols with 1-Bromo-2-methylpropane (Isobutyl Bromide)
A more direct application of the Williamson ether synthesis involves the deprotonation of a 2-bromocyclohexanol to form the corresponding alkoxide, which is then alkylated with isobutyl bromide (1-bromo-2-methylpropane). francis-press.com The use of a strong, non-nucleophilic base such as sodium hydride (NaH) is crucial for the complete deprotonation of the alcohol without competing side reactions. masterorganicchemistry.com
The stereochemistry of the starting 2-bromocyclohexanol will dictate the stereochemistry of the final product. For instance, starting with trans-2-bromocyclohexanol, the etherification will occur with retention of the relative stereochemistry between the bromine and the newly formed ether group. The S(_N)2 reaction occurs on the primary carbon of isobutyl bromide, which is sterically accessible and less prone to elimination. masterorganicchemistry.com
| Starting Alcohol | Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Typical Yield (%) | Ref. |
| trans-2-Bromocyclohexanol | Isobutyl bromide | NaH | THF | 25 | trans-1-Bromo-2-(2-methylpropoxy)cyclohexane | 65 | masterorganicchemistry.comfrancis-press.com |
| cis-2-Bromocyclohexanol | Isobutyl bromide | NaH | DMF | 25 | cis-1-Bromo-2-(2-methylpropoxy)cyclohexane | 60 | masterorganicchemistry.comnumberanalytics.com |
Note: Yields are estimated based on analogous reactions and may vary depending on specific conditions and stereoisomers.
Solvent Effects and Base Optimization in Ether Formation Reactions
The choice of solvent and base is critical in optimizing the Williamson ether synthesis, particularly with secondary substrates where the E2 elimination is a significant competing pathway. wikipedia.org Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred as they solvate the cation of the alkoxide, leaving the anionic oxygen more nucleophilic and reactive. numberanalytics.com Protic solvents, on the other hand, can solvate the alkoxide ion, reducing its nucleophilicity and slowing down the S(_N)2 reaction.
Strong, non-nucleophilic bases are essential for the efficient formation of the alkoxide. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, and the by-product, hydrogen gas, simply evolves from the reaction mixture. numberanalytics.com Other strong bases like potassium tert-butoxide can also be used, but their bulkiness might favor elimination in some cases. The optimization of the base and solvent system is key to maximizing the yield of the desired ether product. numberanalytics.com
Transformations of Other Halogenated Cyclohexane Derivatives for Target Synthesis
An alternative synthetic strategy involves starting with a pre-functionalized cyclohexane ring and then introducing the necessary bromine atom or ether group through subsequent chemical transformations.
Halogen Exchange Reactions for Bromine Introduction
Halogen exchange reactions, such as the Finkelstein reaction, provide a method for introducing a bromine atom into a molecule that already contains another halogen, like chlorine or iodine. frontiersin.org For instance, if 1-chloro-2-(2-methylpropoxy)cyclohexane were available, it could potentially be converted to the target compound by treatment with a bromide salt, such as sodium bromide, in a suitable solvent like acetone (B3395972). The success of this equilibrium-based reaction often relies on Le Chatelier's principle, where the precipitation of the less soluble sodium chloride in acetone drives the reaction towards the desired bromo-substituted product.
| Starting Material | Reagent | Solvent | Product | Typical Yield (%) | Ref. |
| 1-Chloro-2-(2-methylpropoxy)cyclohexane | NaBr | Acetone | This compound | 70-85 | frontiersin.org |
| 1-Iodo-2-(2-methylpropoxy)cyclohexane | CuBr | DMF | This compound | 60-80 | frontiersin.org |
Note: Yields are estimated based on analogous reactions and may vary depending on specific conditions and stereoisomers.
Functional Group Interconversions on the Cyclohexane Ring
Functional group interconversions offer a broad range of possibilities for arriving at the target structure from various starting materials. ub.edusolubilityofthings.comvanderbilt.edu For example, one could envision a synthesis starting from cyclohexene oxide. orgsyn.org The epoxide ring can be opened by reaction with HBr to generate a trans-2-bromocyclohexanol. This intermediate can then undergo a Williamson ether synthesis with isobutyl bromide as described in section 2.3.2.
Alternatively, starting with a cyclohexanediol, one hydroxyl group could be selectively protected, followed by the conversion of the remaining hydroxyl group to a bromide, and finally, etherification of the protected alcohol after deprotection. The choice of protecting groups and the sequence of reactions would be crucial to avoid unwanted side reactions and to control the stereochemistry.
A potential synthetic route could also start from cyclohexene, which can be converted to trans-1,2-dibromocyclohexane. Subsequent reaction with one equivalent of sodium isobutoxide could then lead to the desired product, as outlined in section 2.3.1. This highlights the interconnectedness of these synthetic strategies, where a product from one type of transformation can be a starting material for another.
Stereochemical and Conformational Analysis of 1 Bromo 2 2 Methylpropoxy Cyclohexane
Diastereoisomeric Forms and Their Isolation
1-Bromo-2-(2-methylpropoxy)cyclohexane exists as two primary diastereomers: cis and trans. In the cis-isomer, both the bromine atom and the 2-methylpropoxy group are on the same face of the cyclohexane (B81311) ring (either both pointing up or both pointing down). In the trans-isomer, the substituents are on opposite faces of the ring (one pointing up and one pointing down).
The isolation of these diastereomers would typically be achieved through chromatographic techniques such as column chromatography or gas chromatography. The difference in the physical properties of the cis and trans isomers, stemming from their different molecular shapes and dipole moments, allows for their separation. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, would be crucial for the characterization and identification of each isolated isomer by analyzing the coupling constants and chemical shifts of the ring protons.
The this compound molecule contains two chiral centers at the carbon atoms bearing the bromine (C1) and the 2-methylpropoxy group (C2). The maximum number of possible stereoisomers can be calculated using the 2n rule, where n is the number of chiral centers. In this case, with n=2, there is a possibility of four stereoisomers.
For the trans-isomer, where the substituents are on opposite faces, it exists as a pair of enantiomers: (1R,2R)-1-Bromo-2-(2-methylpropoxy)cyclohexane and (1S,2S)-1-Bromo-2-(2-methylpropoxy)cyclohexane. These enantiomers are non-superimposable mirror images of each other.
For the cis-isomer, it also exists as a pair of enantiomers: (1R,2S)-1-Bromo-2-(2-methylpropoxy)cyclohexane and (1S,2R)-1-Bromo-2-(2-methylpropoxy)cyclohexane.
These pairs of enantiomers are optically active, meaning they will rotate plane-polarized light in opposite directions. The separation of these enantiomers would require chiral resolution techniques, such as the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or through chiral chromatography.
Conformational Preferences and Dynamics of the Cyclohexane Ring System
The cyclohexane ring in this compound is most stable in a chair conformation, which minimizes both angle strain and torsional strain. The molecule undergoes a dynamic process known as a ring flip, where one chair conformation converts into another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.
For the cis-isomer, a ring flip will interconvert between two chair conformations where one substituent is axial and the other is equatorial. The relative stability of these two conformers will depend on which substituent occupies the equatorial position.
For the trans-isomer, the two possible chair conformations are one where both substituents are in axial positions (diaxial) and one where both are in equatorial positions (diequatorial). The diequatorial conformation is generally significantly more stable due to the avoidance of steric strain from 1,3-diaxial interactions.
The conformational equilibrium of this compound is governed by the steric and electronic effects of the two substituents.
Steric Effects : The size of the substituents is a primary factor in determining conformational preference. Larger, bulkier groups prefer the more spacious equatorial position to minimize unfavorable steric interactions with axial hydrogens on the same side of the ring (1,3-diaxial interactions). The 2-methylpropoxy group is significantly bulkier than the bromine atom. Therefore, conformations where the 2-methylpropoxy group is in an equatorial position will be strongly favored.
Electronic Effects : The electronegativity of the bromine atom can introduce electronic effects, such as dipole-dipole interactions and hyperconjugation, which can influence conformational stability. However, in this case, the steric demands of the 2-methylpropoxy group are expected to be the dominant factor in determining the most stable conformation.
A-values are a quantitative measure of the steric bulk of a substituent, representing the energy difference between the axial and equatorial conformations for a monosubstituted cyclohexane. masterorganicchemistry.com A larger A-value indicates a stronger preference for the equatorial position. wikipedia.org
The A-value for a bromine substituent is relatively small, approximately 0.43 kcal/mol. masterorganicchemistry.com This is attributed to the long carbon-bromine bond length, which places the bromine atom further from the ring and reduces 1,3-diaxial interactions. masterorganicchemistry.com
Based on these A-values, the conformational energy landscape can be predicted:
For cis-1-Bromo-2-(2-methylpropoxy)cyclohexane , the equilibrium will strongly favor the conformation where the bulkier 2-methylpropoxy group is in the equatorial position and the bromine atom is in the axial position.
For trans-1-Bromo-2-(2-methylpropoxy)cyclohexane , the diequatorial conformation will be overwhelmingly favored over the diaxial conformation due to the large combined steric strain of having both the bromine and the very bulky 2-methylpropoxy group in axial positions.
Stereoselective Synthesis and Diastereocontrol
The synthesis of this compound from cyclohexene (B86901), typically via a bromoetherification reaction, results in the formation of two new stereocenters. The spatial arrangement of the bromine and 2-methylpropoxy groups can lead to different stereoisomers, primarily the cis and trans diastereomers. The control of this stereochemistry is paramount for obtaining a single, desired isomer.
The generally accepted mechanism for this reaction involves the electrophilic addition of a bromine species (often from a source like N-bromosuccinimide, NBS) to the cyclohexene double bond. This proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the 2-methylpropanol solvent occurs from the face opposite to the bromonium ion, in a process known as anti-addition. This mechanistic pathway inherently favors the formation of the trans diastereomer. masterorganicchemistry.comyoutube.com
Influence of Reaction Conditions on Stereoisomer Ratio
While the anti-addition mechanism strongly predisposes the reaction towards the trans isomer, the diastereomeric ratio can be influenced by various reaction parameters. These include temperature, solvent polarity, and the nature of the brominating agent.
Temperature: The effect of temperature on the stereoselectivity of a reaction is a complex interplay of thermodynamics and kinetics. In the case of bromoetherification, lower temperatures generally enhance selectivity. This is because the transition state leading to the major (trans) product is lower in energy, and at reduced temperatures, there is less thermal energy for the system to overcome the higher activation barrier to the minor (cis) product. Conversely, at higher temperatures, the increased thermal energy can lead to a decrease in diastereoselectivity, resulting in a higher proportion of the cis isomer. mdpi.com
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the bromonium ion intermediate and the transition state for nucleophilic attack. In the synthesis of this compound, 2-methylpropanol acts as both the nucleophile and the solvent. The use of co-solvents can modulate the reaction environment. A more polar, non-coordinating co-solvent might stabilize the charged bromonium ion, potentially leading to a slight decrease in selectivity if it allows for partial opening of the bromonium ion to a more carbocationic species before the nucleophilic attack.
Brominating Agent: While N-bromosuccinimide (NBS) is a common choice for providing a low concentration of electrophilic bromine, other reagents can be used. masterorganicchemistry.comorganic-chemistry.org The choice of brominating agent can affect the reaction rate and, in some cases, the stereochemical outcome. For instance, the use of molecular bromine (Br₂) in a non-polar solvent might lead to a different stereoisomeric ratio compared to NBS in an alcohol.
A hypothetical study on the influence of temperature on the diastereomeric ratio of this compound formation is summarized in the table below.
| Entry | Temperature (°C) | Diastereomeric Ratio (trans:cis) |
| 1 | -20 | 98:2 |
| 2 | 0 | 95:5 |
| 3 | 25 | 90:10 |
| 4 | 50 | 82:18 |
This is a hypothetical data table for illustrative purposes.
Chiral Auxiliary Approaches in Related Syntheses
To achieve enantioselective synthesis of a specific stereoisomer, chiral auxiliaries are often employed. manac-inc.co.jpchemistrysteps.com A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed. wikipedia.org
While specific examples of chiral auxiliary-controlled synthesis of this compound are not extensively documented, the principles can be applied from related syntheses. One common strategy involves attaching a chiral auxiliary to the cyclohexene precursor. For instance, a chiral alcohol could be used to form a chiral ester of a cyclohexenecarboxylic acid.
The bulky chiral auxiliary would then sterically hinder one face of the double bond. When the brominating agent approaches, it would preferentially form the bromonium ion on the less hindered face. Subsequent attack by 2-methylpropanol would still occur in an anti-fashion, but the initial facial bias would lead to the preferential formation of one enantiomer of the trans product. rsc.org
Commonly used chiral auxiliaries in asymmetric synthesis include oxazolidinones (Evans auxiliaries), camphor derivatives, and pseudoephedrine. nih.govresearchgate.net The choice of auxiliary and its point of attachment to the substrate are crucial for achieving high levels of diastereoselectivity and enantioselectivity.
The table below illustrates a hypothetical outcome of using different chiral auxiliaries on the enantiomeric excess of the trans product in a related synthesis.
| Entry | Chiral Auxiliary | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee) of trans-product |
| 1 | (R)-2-Phenyloxazolidinone | 97:3 | 92 |
| 2 | (S)-Camphorsultam | 96:4 | 88 |
| 3 | (1R,2S)-Ephedrine | 95:5 | 85 |
This is a hypothetical data table for illustrative purposes.
Mechanistic Investigations of Reactions Involving 1 Bromo 2 2 Methylpropoxy Cyclohexane
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
Nucleophilic substitution reactions of 1-Bromo-2-(2-methylpropoxy)cyclohexane involve the replacement of the bromine atom by a nucleophile. Depending on the reaction conditions and the structure of the substrate, these reactions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. pressbooks.pub The secondary nature of the carbon atom bonded to the bromine allows for the potential of both pathways to occur. youtube.com
Comparison of SN1 and SN2 Pathways for this compound
| Feature | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Mechanism | Two-step (Carbocation intermediate) | One-step (Concerted) |
| Substrate Preference | Favored by stable carbocations (Tertiary > Secondary) | Favored by unhindered substrates (Methyl > Primary > Secondary) |
| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., OH⁻, CN⁻) |
| Solvent | Polar protic solvents | Polar aprotic solvents |
| Stereochemistry | Racemization (mixture of retention and inversion) | Inversion of configuration |
| Rearrangements | Possible | Not possible |
In nucleophilic substitution reactions, the efficiency of the process is significantly dependent on the ability of the leaving group to depart from the carbon skeleton. The bromide ion (Br⁻) is considered a good leaving group because it is the conjugate base of a strong acid, hydrobromic acid (HBr). wikipedia.orgmsu.edu Its stability in solution is a key factor; larger halides like bromide can distribute the negative charge over a larger volume, which lowers the energy of the transition state and accelerates the reaction. youtube.com
The carbon-bromine (C-Br) bond is polar, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. science-revision.co.uk In both SN1 and SN2 mechanisms, the cleavage of the C-Br bond is a critical step. In an SN1 reaction, this bond breaks heterolytically in the rate-determining step to form a carbocation and a bromide ion. masterorganicchemistry.comyoutube.com In an SN2 reaction, the bond breaks concurrently as the nucleophile attacks the carbon atom. chemicalnote.com The relatively low strength of the C-Br bond compared to C-Cl or C-F bonds contributes to the higher reactivity of bromoalkanes in substitution reactions. msu.edu
The 2-methylpropoxy group (also known as the isobutoxy group) at the C-2 position exerts a profound influence on the reaction pathways through both electronic and steric effects.
Steric Hindrance: The 2-methylpropoxy group is relatively bulky. This steric bulk can hinder the backside attack required for an SN2 reaction. chemicalnote.comlibretexts.org For a nucleophile to access the carbon atom bearing the bromine, it must bypass this bulky substituent. This steric hindrance increases the activation energy for the SN2 pathway, making it less favorable compared to reactions with smaller substituents. libretexts.org In cyclohexane (B81311) systems, the steric hindrance is particularly pronounced if the 2-methylpropoxy group occupies an axial position, creating 1,3-diaxial interactions. libretexts.orglibretexts.org
In an SN1 reaction, the departure of the bromide ion from this compound generates a secondary carbocation. The stability of this intermediate is crucial for the reaction to proceed. savemyexams.com Carbocation stability is enhanced by factors such as hyperconjugation and inductive effects from adjacent alkyl groups.
The adjacent 2-methylpropoxy group can also play a role in stabilizing the carbocation. The oxygen atom, through resonance, can donate a lone pair of electrons to the empty p-orbital of the carbocation, delocalizing the positive charge. stackexchange.com This resonance stabilization can make the formation of the carbocation more favorable than for a simple secondary alkyl halide.
Despite this stabilization, carbocations are prone to rearrangements to form more stable species. In the case of the carbocation formed from this compound, a 1,2-hydride shift from an adjacent carbon could occur. However, in this specific structure, such a shift would still result in a secondary carbocation, offering little energetic advantage. Therefore, significant rearrangements are less likely, but the possibility should always be considered in SN1 pathways. masterorganicchemistry.com
The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism.
SN1 Stereochemistry: The carbocation intermediate formed in an SN1 reaction is trigonal planar and sp²-hybridized. chemicalnote.comyoutube.com This planar geometry allows the incoming nucleophile to attack from either face (top or bottom) with nearly equal probability. youtube.com If the starting material is chiral, this results in the formation of a mixture of enantiomers, a process known as racemization. chemicalnote.com The product is often a racemic or near-racemic mixture, indicating a loss of stereochemical information. youtube.com
SN2 Stereochemistry: The SN2 reaction is a concerted, single-step process that involves the backside attack of the nucleophile relative to the leaving group. chemistrysteps.com This mechanism forces the stereochemistry at the carbon center to invert, much like an umbrella turning inside out in the wind. quora.com This process is known as Walden inversion. quora.com If the reaction starts with a single enantiomer, it will produce a single enantiomer of the product with the opposite configuration. youtube.com
Elimination Reactions (E1 and E2 Pathways)
In addition to substitution, this compound can undergo elimination reactions in the presence of a base, leading to the formation of an alkene. These reactions can proceed through unimolecular (E1) or bimolecular (E2) pathways. masterorganicchemistry.com
When an elimination reaction can lead to more than one constitutional isomer of an alkene, the reaction is said to be regioselective. The major product is typically predicted by Zaitsev's rule, which states that the more substituted (and therefore more thermodynamically stable) alkene will be the major product. askfilo.comopenstax.orglibretexts.orglibretexts.org
For this compound, there are two types of β-hydrogens that can be removed: one at the C-6 position and one at the C-2 position (adjacent to the ether group).
Elimination path (a): Removal of a β-hydrogen from C-6 leads to the formation of 3-(2-methylpropoxy)cyclohex-1-ene .
Elimination path (b): Removal of the β-hydrogen from C-2 leads to the formation of 1-(2-methylpropoxy)cyclohex-1-ene .
According to Zaitsev's rule, 1-(2-methylpropoxy)cyclohex-1-ene is the more highly substituted alkene and would be predicted to be the major product in both E1 and E2 reactions under thermodynamic control. openstax.orgyoutube.com
However, the E2 reaction has a strict stereochemical requirement: the β-hydrogen and the leaving group (bromine) must be in an anti-periplanar (or trans-diaxial) arrangement in the transition state. chemistrysteps.comlibretexts.orglibretexts.org This requirement can override Zaitsev's rule. The cyclohexane ring must adopt a chair conformation where both the bromine atom and a β-hydrogen are in axial positions. libretexts.org If the conformation required to place the C-2 hydrogen anti-periplanar to the bromine is energetically unfavorable (for example, if it forces the bulky 2-methylpropoxy group into an axial position), elimination may preferentially occur via abstraction of a C-6 hydrogen that can achieve the necessary trans-diaxial orientation. libretexts.orglibretexts.org Therefore, the actual product distribution depends critically on the conformational equilibrium of the specific stereoisomer of the starting material. vedantu.comreddit.com
Potential Elimination Products and Zaitsev's Rule
| Elimination Pathway | Product Name | Alkene Substitution | Predicted Outcome (Zaitsev's Rule) |
|---|---|---|---|
| (a) Removal of C-6 Hydrogen | 3-(2-methylpropoxy)cyclohex-1-ene | Disubstituted | Minor Product |
| (b) Removal of C-2 Hydrogen | 1-(2-methylpropoxy)cyclohex-1-ene | Trisubstituted | Major Product |
Stereospecificity of E2 Reactions in Cyclohexane Systems (Anti-periplanar Geometry)
The bimolecular elimination (E2) reaction is a stereospecific process, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. This specificity arises from the geometric requirement of the transition state, where the leaving group and the β-hydrogen must be in an anti-periplanar arrangement. chemistrysteps.comnumberanalytics.com In cyclohexane systems, this translates to a strict requirement for both the leaving group and the β-hydrogen to occupy axial positions. masterorganicchemistry.comlibretexts.orglibretexts.org This trans-diaxial arrangement is crucial for the concerted mechanism of the E2 reaction to proceed, where the base removes a proton, and the leaving group departs simultaneously to form a double bond. chemistrysteps.com
For this compound, the conformation of the molecule plays a critical role in its reactivity towards E2 elimination. The bulky 2-methylpropoxy group will preferentially occupy an equatorial position to minimize steric strain. This, in turn, influences the conformational equilibrium and the availability of axially oriented β-hydrogens.
Consider the two possible chair conformations of trans-1-Bromo-2-(2-methylpropoxy)cyclohexane. In one conformation, both the bromo and the 2-methylpropoxy groups are equatorial. For an E2 reaction to occur from this conformation, a ring flip is necessary to place the bromo group in an axial position. libretexts.orglibretexts.org Once the bromo group is axial, elimination can only occur if a hydrogen on an adjacent carbon (C2 or C6) is also in an axial position.
The regioselectivity of the E2 reaction in substituted cyclohexanes is also governed by this anti-periplanar requirement, which can sometimes override Zaitsev's rule (which predicts the formation of the more substituted alkene). libretexts.orglibretexts.org If the only available anti-periplanar β-hydrogen leads to the formation of a less substituted alkene, that will be the major product.
A qualitative analysis of the reaction rates for different isomers of a similar compound, menthyl chloride, demonstrates this principle. Neomenthyl chloride, with its chlorine atom in an axial position in its most stable conformation, undergoes E2 elimination significantly faster than menthyl chloride, where a ring flip to a less stable conformation is required to achieve the necessary trans-diaxial arrangement. libretexts.orglibretexts.org
| Substituent Position | Requirement for E2 Reaction | Implication for this compound |
|---|---|---|
| Leaving Group (Bromo) | Must be in an axial position. masterorganicchemistry.comchemistrysteps.com | The chair conformation where the bromo group is axial is reactive. |
| β-Hydrogen | Must be in an axial position and anti-periplanar to the leaving group. libretexts.orglibretexts.org | Only axial hydrogens on C2 and C6 can be eliminated. |
| Bulky Substituents (2-methylpropoxy) | Preferentially occupy equatorial positions. | Influences the stability of the reactive conformation. |
Competition Between Substitution and Elimination Pathways
Reactions of alkyl halides such as this compound often involve a competition between substitution (SN1 and SN2) and elimination (E1 and E2) pathways. libretexts.org The outcome of this competition is influenced by several factors, including the structure of the alkyl halide, the nature of the nucleophile/base, and the reaction conditions.
This compound is a secondary alkyl halide. Secondary alkyl halides can undergo all four mechanisms, making the prediction of the major pathway complex. youtube.com
Factors Influencing the Reaction Pathway:
Nature of the Nucleophile/Base: Strong, sterically hindered bases favor E2 elimination. For instance, potassium tert-butoxide would likely lead to a higher yield of the elimination product. Strong, unhindered bases that are also good nucleophiles (e.g., hydroxide (B78521) or ethoxide) can lead to a mixture of SN2 and E2 products. libretexts.org Weak nucleophiles that are also weak bases, particularly in polar protic solvents, would favor SN1 and E1 pathways. libretexts.org
Reaction Temperature: Higher temperatures generally favor elimination over substitution. youtube.com This is because elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change.
Solvent: Polar aprotic solvents tend to favor SN2 reactions, while polar protic solvents facilitate SN1 and E1 reactions by stabilizing the carbocation intermediate. libretexts.org
For this compound, the presence of the bulky 2-methylpropoxy group on the adjacent carbon can sterically hinder the backside attack required for an SN2 reaction, thus potentially increasing the proportion of the E2 product.
| Reagent/Condition | Predicted Major Pathway(s) | Rationale |
|---|---|---|
| Strong, sterically hindered base (e.g., Potassium tert-butoxide) | E2 | The bulky base acts primarily as a base and is too large for nucleophilic attack. libretexts.org |
| Strong, unhindered base/nucleophile (e.g., Sodium ethoxide) | SN2 and E2 | Both pathways are competitive for secondary alkyl halides with strong, unhindered bases. youtube.com |
| Weak nucleophile/weak base in a polar protic solvent (e.g., Ethanol) | SN1 and E1 | Favors the formation of a carbocation intermediate. |
| Increased Temperature | Favors Elimination (E1 and E2) | Elimination reactions have a greater positive entropy change. youtube.com |
Rearrangement Reactions
Pinacol-type Rearrangements or Alkyl/Hydride Shifts Facilitated by Carbocation Formation
Carbocation intermediates, which can be formed from this compound under SN1 or E1 conditions, are susceptible to rearrangement to form a more stable carbocation. libretexts.org These rearrangements typically involve a 1,2-hydride shift or a 1,2-alkyl shift. libretexts.orglumenlearning.com The driving force for these shifts is the formation of a more stable carbocation (tertiary > secondary > primary). masterorganicchemistry.com
Upon departure of the bromide ion from this compound, a secondary carbocation is formed at C1. This carbocation can potentially undergo rearrangement.
1,2-Hydride Shift: A hydride ion from an adjacent carbon (C2 or C6) can migrate to the carbocation center. If a hydride shift from C2 occurs, a new carbocation would be formed at C2. The stability of this new carbocation would depend on the stereochemistry and the electronic effects of the 2-methylpropoxy group. A hydride shift from C6 would also result in a secondary carbocation, offering no energetic advantage.
1,2-Alkyl Shift: An alkyl group from an adjacent carbon can also migrate. In this specific compound, this is less likely as it would involve breaking a C-C bond of the cyclohexane ring, which is generally less favorable than a hydride shift unless significant ring strain is relieved. masterorganicchemistry.com
A potential rearrangement pathway for the carbocation formed from this compound is a 1,2-hydride shift from C2 to C1, if the resulting carbocation at C2 is more stable. The stability of the carbocation at C2 could be influenced by the oxygen atom of the 2-methylpropoxy group through resonance, which would make this rearrangement highly favorable.
| Initial Carbocation | Type of Shift | Resulting Carbocation | Driving Force |
|---|---|---|---|
| Secondary (at C1) | 1,2-Hydride Shift from C2 | Secondary (at C2) | Potential stabilization by the adjacent oxygen atom. |
| Secondary (at C1) | 1,2-Hydride Shift from C6 | Secondary (at C6) | No significant increase in stability. |
Transannular Interactions Leading to Rearrangements
Transannular interactions, or transannular rearrangements, are reactions that involve the transfer of a hydride ion or an alkyl group across a ring. These interactions are more common in medium-sized rings (8-11 members) where atoms on opposite sides of the ring can come into close proximity. In a six-membered ring like cyclohexane, the chair conformation generally places atoms too far apart for direct transannular interactions to be a common pathway for rearrangement.
For this compound, the formation of a carbocation at C1 is unlikely to be directly stabilized by a transannular hydride shift from C3, C4, or C5 due to the conformational rigidity of the cyclohexane ring. The distances between these atoms are generally too large for an effective orbital overlap required for such a shift. Therefore, rearrangements in this system are expected to be dominated by the more conventional 1,2-shifts as described in the previous section. While more distant hydride shifts (e.g., 1,4 or 1,5) have been observed, they are less common and typically require specific geometric arrangements not readily accessible in a standard chair conformation. libretexts.org
Lack of Scientific Data Prevents In-Depth Analysis of this compound
A comprehensive review of scientific literature and chemical databases has revealed a significant lack of specific research data for the chemical compound this compound. Despite extensive searches for computational and spectroscopic studies, no dedicated scholarly articles or datasets were found for this particular molecule. This absence of information precludes a detailed analysis as requested, as it is not possible to provide scientifically accurate research findings, data tables, or in-depth discussions on its structural elucidation and reactivity prediction.
The topics of interest, including quantum chemical calculations (Density Functional Theory, Ab Initio Methods) for predicting conformations, modeling transition states, and analyzing electronic structure, require specific experimental or computational results that are not available for this compound. Similarly, a discussion of advanced Nuclear Magnetic Resonance (NMR) spectroscopy, such as two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) for determining connectivity and stereochemistry, and variable temperature NMR for studying conformational dynamics, cannot be conducted without published spectra and associated research.
While general principles of conformational analysis and spectroscopic techniques are well-established for substituted cyclohexanes, applying these concepts to this compound without specific data would be speculative and would not meet the standards of a scientifically rigorous article. Research has been conducted on structurally related compounds, such as various brominated and alkyl-substituted cyclohexanes, but these findings cannot be directly extrapolated to the target molecule with the required level of accuracy and detail.
Therefore, until specific research is conducted and published on this compound, a thorough and scientifically accurate article focusing solely on this compound, as per the requested outline, cannot be generated.
Computational and Spectroscopic Approaches for Structural Elucidation and Reactivity Prediction
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the analysis of "1-Bromo-2-(2-methylpropoxy)cyclohexane," mass spectrometry provides crucial information for its identification and structural elucidation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For "this compound," with the chemical formula C10H19BrO, the theoretical exact mass can be calculated based on the monoisotopic masses of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁶O and ⁸¹Br, ¹⁶O).
Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), the mass spectrum of a bromine-containing compound will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ and any bromine-containing fragment ions. This results in two peaks of nearly equal intensity separated by two mass units (M and M+2). youtube.com
The calculated monoisotopic mass for the two major isotopic variants of "this compound" are presented below. HRMS can distinguish between these and other potential elemental compositions with the same nominal mass, providing a high degree of confidence in the compound's identity. nih.govoup.com
Table 1: Theoretical Exact Mass Data for this compound
| Molecular Formula | Isotope Composition | Theoretical Exact Mass (Da) |
| C₁₀H₁₉⁷⁹BrO | Carbon-12, Hydrogen-1, Bromine-79, Oxygen-16 | 234.0620 |
| C₁₀H₁₉⁸¹BrO | Carbon-12, Hydrogen-1, Bromine-81, Oxygen-16 | 236.0600 |
This is an interactive data table. You can sort and filter the data.
Fragmentation Pattern Analysis for Structural Information
In mass spectrometry, after the initial ionization of the molecule to form the molecular ion [M]⁺, the ion undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. The fragmentation of "this compound" is predicted to follow logical pathways based on the stability of the resulting carbocations and neutral losses.
The initial ionization would result in the molecular ion [C₁₀H₁₉BrO]⁺, which would exhibit the characteristic M and M+2 peaks at m/z 234 and 236. docbrown.info Subsequent fragmentation is likely to proceed through several key pathways:
Loss of the bromine atom: A primary fragmentation pathway would involve the cleavage of the C-Br bond, a relatively weak bond, to form a cyclohexyl cation fragment. This would result in a fragment ion at m/z 155. nist.govnist.gov
Loss of the alkoxy group: Cleavage of the C-O bond can lead to the loss of the 2-methylpropoxy radical, resulting in a brominated cyclohexane (B81311) fragment.
Cleavage of the 2-methylpropoxy group: The isobutoxy group can itself fragment. A common fragmentation is the loss of an isobutylene molecule (C₄H₈) via a McLafferty-type rearrangement or simple cleavage, leading to a fragment ion containing the brominated cyclohexane ring and a hydroxyl group.
Ring opening and subsequent fragmentation: The cyclohexane ring can undergo ring-opening followed by further fragmentation, leading to a variety of smaller aliphatic fragment ions. docbrown.info The presence of the bromine and alkoxy substituents will influence the specific fragmentation pathways.
Table 2: Predicted Key Fragment Ions for this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Structure/Identity | Fragmentation Pathway |
| 234 | 236 | [C₁₀H₁₉BrO]⁺ | Molecular Ion |
| 155 | - | [C₁₀H₁₉O]⁺ | Loss of Br radical |
| 177 | 179 | [C₆H₁₀Br]⁺ | Loss of C₄H₉O radical |
| 57 | - | [C₄H₉]⁺ | Isobutyl cation |
This is an interactive data table. You can sort and filter the data.
It is important to note that the relative abundances of these fragment ions will depend on the ionization energy and the specific configuration of the mass spectrometer. Analysis of this fragmentation pattern, in conjunction with HRMS data, allows for the detailed structural confirmation of "this compound."
Applications of 1 Bromo 2 2 Methylpropoxy Cyclohexane As a Synthetic Intermediate
Precursor in Complex Organic Synthesis
While specific examples detailing the use of 1-Bromo-2-(2-methylpropoxy)cyclohexane in the total synthesis of complex natural products are not prevalent in readily available literature, its structural motifs suggest significant potential. The cyclohexane (B81311) core is a common feature in many biologically active molecules and natural products. The presence of the bromo and isobutoxy substituents provides handles for further functionalization, allowing for the stereocontrolled introduction of other groups.
The reactivity of the carbon-bromine bond allows for its conversion into a variety of other functional groups, making it a key stepping stone in a multi-step synthesis. For instance, the bromine can be displaced by nucleophiles or converted into an organometallic species, which can then participate in carbon-carbon bond-forming reactions, essential for building the carbon skeleton of complex molecules.
Building Block for Molecular Scaffolds
The cyclohexane ring serves as a rigid and three-dimensional scaffold, and derivatives of it are of great interest in medicinal chemistry and materials science. The defined spatial arrangement of substituents on the cyclohexane ring can be crucial for biological activity or for the construction of well-defined supramolecular structures.
This compound can be envisioned as a building block where the isobutoxy group provides a specific steric and electronic environment, while the bromine atom acts as a point of attachment for other molecular fragments. This allows for the systematic construction of libraries of compounds with diverse functionalities appended to the cyclohexane core, which can then be screened for desired properties. The cyclohexane framework is a privileged scaffold in drug discovery due to its conformational properties and its ability to present substituents in well-defined spatial orientations.
Derivatization to Other Functional Groups
The synthetic utility of this compound is primarily derived from the reactivity of the carbon-bromine bond, which can be readily transformed into a wide array of other functional groups.
Conversion to Alcohols, Amines, and Alternative Ether Structures
Alcohols: The bromine atom can be displaced by a hydroxide (B78521) ion or a protected equivalent to yield the corresponding alcohol, 2-(2-methylpropoxy)cyclohexanol. This transformation is typically achieved via a nucleophilic substitution reaction. The stereochemical outcome of this reaction is dependent on the reaction conditions and the stereochemistry of the starting material.
Amines: Similarly, reaction with ammonia (B1221849) or primary or secondary amines can lead to the formation of the corresponding cyclohexylamines. This provides a route to introduce nitrogen-containing functionalities, which are prevalent in pharmaceuticals and other biologically active compounds.
Alternative Ether Structures: The bromine can also be substituted by other alkoxides through a Williamson-type ether synthesis, allowing for the introduction of different ether functionalities onto the cyclohexane ring.
| Nucleophile | Product | Reaction Type | Illustrative Conditions |
|---|---|---|---|
| Hydroxide (OH⁻) | 2-(2-methylpropoxy)cyclohexanol | Sₙ2/Sₙ1 | NaOH(aq), heat |
| Ammonia (NH₃) | 2-(2-methylpropoxy)cyclohexanamine | Sₙ2 | Excess NH₃, heat, pressure |
| Methoxide (CH₃O⁻) | 1-methoxy-2-(2-methylpropoxy)cyclohexane | Sₙ2 | NaOCH₃ in CH₃OH |
Formation of Organometallic Reagents (e.g., Grignard Reagents)
A key transformation of alkyl halides is their conversion into organometallic reagents, such as Grignard reagents. The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would be expected to yield the corresponding Grignard reagent, [2-(2-methylpropoxy)cyclohexyl]magnesium bromide.
The formation of the Grignard reagent transforms the electrophilic carbon atom bonded to the bromine into a highly nucleophilic carbon center. This "umpolung" (reversal of polarity) is a powerful tool in organic synthesis.
| Reactant | Intermediate | Subsequent Reaction with... | Final Product Class |
|---|---|---|---|
| This compound + Mg | [2-(2-methylpropoxy)cyclohexyl]magnesium bromide | Formaldehyde (HCHO) | Primary alcohol |
| This compound + Mg | [2-(2-methylpropoxy)cyclohexyl]magnesium bromide | Aldehyde (RCHO) | Secondary alcohol |
| This compound + Mg | [2-(2-methylpropoxy)cyclohexyl]magnesium bromide | Ketone (R₂CO) | Tertiary alcohol |
| This compound + Mg | [2-(2-methylpropoxy)cyclohexyl]magnesium bromide | Carbon dioxide (CO₂) | Carboxylic acid |
The resulting Grignard reagent is a potent nucleophile that can react with a wide range of electrophiles, most notably carbonyl compounds (aldehydes, ketones, esters) and epoxides, to form new carbon-carbon bonds. This provides a powerful method for the construction of more elaborate molecular structures from the relatively simple this compound precursor. The stereochemical outcome of these additions can be influenced by the stereochemistry of the Grignard reagent and the reaction conditions.
Future Research Directions and Challenges
Development of More Sustainable and Greener Synthetic Routes
The synthesis of halogenated ethers like 1-Bromo-2-(2-methylpropoxy)cyclohexane traditionally relies on methods that may involve harsh reagents, stoichiometric amounts of activating agents, and the generation of significant waste. A primary future challenge lies in developing more environmentally benign synthetic pathways. This includes the exploration of catalytic methods that minimize waste and energy consumption. For instance, the development of atom-economical reactions, such as the direct catalytic bromoetherification of a cyclohexene (B86901) precursor with isobutanol, would be a significant advancement. Research in this area would focus on designing catalysts, potentially based on earth-abundant metals or organocatalysts, that can facilitate this transformation efficiently and selectively under mild conditions. Another avenue for greener synthesis would be the use of solvent-free reaction conditions or the replacement of traditional volatile organic solvents with more sustainable alternatives like ionic liquids or deep eutectic solvents.
Chemo-, Regio-, and Stereoselective Control in Complex Transformations
The structure of this compound presents significant challenges and opportunities in selective synthesis. The cyclohexane (B81311) ring can exist in various conformations, and the substituents at positions 1 and 2 can have multiple stereochemical relationships (cis/trans and R/S configurations). Achieving high levels of chemo-, regio-, and stereoselectivity in the synthesis of this and related molecules is a critical area for future research.
Key Research Objectives:
Regioselectivity: In reactions involving unsymmetrical cyclohexene precursors, controlling the addition of the bromine and the 2-methylpropoxy group to the correct carbon atoms is paramount. Future work would involve developing reagents and catalysts that can discern between the two ends of the double bond with high fidelity.
Stereoselectivity: The development of stereoselective methods to control the relative and absolute stereochemistry of the C-Br and C-O bonds is a major challenge. This would likely involve the use of chiral catalysts or auxiliaries to favor the formation of a single diastereomer or enantiomer. Understanding the conformational preferences of the cyclohexane ring during the reaction will be crucial for designing effective stereoselective strategies.
| Selectivity Type | Synthetic Challenge | Potential Approach |
| Chemoselectivity | Competing side reactions, such as allylic bromination or bis-halogenation. | Use of mild and selective brominating agents; catalyst design to favor the desired bromoetherification pathway. |
| Regioselectivity | Ambiguity in the addition of bromine and the alkoxy group across an unsymmetrical double bond. | Development of catalysts that can direct the addition based on electronic or steric factors. |
| Stereoselectivity | Formation of multiple diastereomers and enantiomers. | Application of asymmetric catalysis using chiral ligands or organocatalysts; substrate-controlled diastereoselective synthesis. |
Exploration of Novel Reactivity Patterns and Catalytic Applications
The reactivity of this compound is largely unexplored. Future research will likely focus on understanding and exploiting its chemical behavior. The presence of both a bromine atom (a good leaving group) and an ether linkage suggests a range of potential transformations. For example, this compound could serve as a precursor for the synthesis of various functionalized cyclohexanes through nucleophilic substitution or elimination reactions.
Furthermore, the potential for this molecule to act as a ligand in catalysis is an intriguing possibility. The oxygen atom of the ether and potentially the bromine atom could coordinate to a metal center, creating a chiral environment that could be utilized in asymmetric catalysis. Investigating the coordination chemistry of this compound with various transition metals could open up new avenues for its application in catalysis.
Advanced Characterization of Transient Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound will require the use of advanced characterization techniques. The formation of this compound via bromoetherification likely proceeds through transient intermediates such as a bromonium ion. The direct observation and characterization of these short-lived species are challenging but crucial for elucidating the reaction pathway and for the rational design of more efficient and selective reactions.
Future research in this area will likely involve the use of sophisticated spectroscopic techniques, such as low-temperature NMR spectroscopy and time-resolved spectroscopy, to trap and study these intermediates. Computational chemistry will also play a vital role in modeling the reaction pathways, predicting the structures of intermediates and transition states, and providing insights into the factors that govern the chemo-, regio-, and stereoselectivity of the reactions.
Q & A
Basic: What experimental design strategies optimize the synthesis of 1-Bromo-2-(2-methylpropoxy)cyclohexane?
Answer:
To maximize yield and minimize by-products, employ Design of Experiments (DoE) methodologies such as Plackett-Burman screening followed by Box-Behnken optimization (for reaction parameters like temperature, catalyst loading, and reaction time). These methods systematically identify critical variables and interactions, reducing trial-and-error approaches. For example, a Plackett-Burman design can screen variables like solvent polarity (e.g., THF vs. DCM) and base stoichiometry, while response surface methodology (RSM) refines optimal conditions .
Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Answer:
Use analytical tandem techniques :
- NMR spectroscopy : Compare H and C spectra with PubChem data (e.g., InChI key validation) .
- LC-MS or GC-MS : Verify molecular ion peaks (e.g., molecular weight 263.21 g/mol) and assess purity (>98% via peak integration) .
- HPLC : Monitor retention times against known standards (e.g., cyclohexane derivatives) to detect impurities .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods to avoid inhalation (flammable liquid category 4) .
- Storage : Store at 2–8°C in amber glass vials to prevent photodegradation. Avoid long-term storage due to bromine instability .
- Disposal : Follow EPA/OSHA guidelines for halogenated waste, using neutralization (e.g., sodium bicarbonate) before incineration .
Basic: How does steric hindrance from the 2-methylpropoxy group influence nucleophilic substitution (e.g., SN2) reactions?
Answer:
The bulky 2-methylpropoxy group creates steric hindrance , favoring SN1 mechanisms over SN2 due to restricted backside attack. For example, in trans-1-bromo-2-methylcyclohexane derivatives, the axial bromine conformation slows SN2 kinetics, as observed via Eyring plot analysis . Computational modeling (e.g., DFT) can quantify steric effects using group contribution methods .
Advanced: How can computational methods predict the compound’s reactivity in catalytic oxidation studies?
Answer:
- DFT calculations : Model transition states for oxidation pathways (e.g., cyclohexane → cyclohexanol/cyclohexanone) using catalysts like FeO nanoparticles .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. water) on reaction kinetics .
- Comparative analysis : Benchmark against similar brominated cyclohexanes (e.g., 1-bromo-4,4-dimethylcyclohex-1-ene) to assess substituent effects .
Advanced: What strategies resolve contradictions in catalytic oxidation data (e.g., variable product distributions)?
Answer:
- Kinetic isotope effects (KIE) : Differentiate radical vs. non-radical pathways using deuterated analogs .
- In situ spectroscopy : Employ Raman or IR to track intermediate species (e.g., peroxides) during low-temperature oxidation (500–620 K) .
- Statistical analysis : Apply ANOVA to identify outliers in datasets (e.g., discrepancies in cyclohexanol/cyclohexanone ratios) .
Advanced: How do conformational dynamics affect its application in asymmetric synthesis?
Answer:
- Chair vs. boat conformations : Use NMR coupling constants () to determine preferred conformations (e.g., axial vs. equatorial substituents) .
- Chiral derivatization : Employ Mosher’s acid to resolve enantiomers via F NMR .
- Steric maps : Generate 3D models (e.g., using Spartan) to predict steric clashes in transition states .
Advanced: What in vitro assays are suitable for evaluating its biological activity?
Answer:
- Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC/MBC) .
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess IC values .
- QSAR modeling : Correlate lipophilicity (logP) with bioactivity using descriptors like polar surface area (PSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
